N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide
Description
N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide is a synthetic heterocyclic compound featuring a tetrazole core substituted with a cyclohexyl group, linked via a methylene bridge to a 3,4-dimethoxybenzamide moiety. The tetrazole ring, a nitrogen-rich aromatic system, confers metabolic stability and hydrogen-bonding capacity, while the 3,4-dimethoxybenzamide group introduces electron-donating substituents that influence solubility and intermolecular interactions.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-14-9-8-12(10-15(14)25-2)17(23)18-11-16-19-20-21-22(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLGZWCRAHIQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole intermediate.
Coupling with 3,4-Dimethoxybenzoyl Chloride: The final step involves the coupling of the tetrazole-cyclohexyl intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar tetrazole structures have shown antimicrobial properties. The tetrazole ring is known to enhance the interaction with biological targets, potentially leading to effective antimicrobial agents.
- Anticancer Potential : Research has demonstrated that compounds containing tetrazole and benzamide moieties can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.
- Anti-inflammatory Effects : Initial studies suggest that this compound may modulate inflammatory responses, possibly by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several studies have explored the applications and effects of this compound:
Antimicrobial Activity Study
- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential.
Anticancer Activity Evaluation
- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting potential as an anticancer agent.
Anti-inflammatory Model Study
- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating anti-inflammatory activity.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural analogs in the evidence share a common cyclohexyl-tetrazole core but differ in substituents on the aromatic ring and linker groups. Key comparisons include:
Substituent Effects on Physical Properties
Substituents significantly impact melting points (mp) and synthesis yields. Electron-withdrawing groups (EWGs) like halogens or nitro groups increase mp due to enhanced dipole interactions, while electron-donating groups (EDGs) like methoxy may lower mp. For example:
| Compound ID | Substituents | Yield (%) | mp (°C) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxybenzamide | N/A | N/A | Methoxy (EDG), benzamide |
| 5e (Ev1) | 3,5-Dichlorobenzenamine | 89 | 189 | Chloro (EWG), benzenamine |
| 5a (Ev5) | Benzenamine | 98 | 112 | No substituents, benzenamine |
| 5i (Ev2) | 4-Nitrobenzenamine | 86 | 181 | Nitro (EWG), benzenamine |
| 5b (Ev3) | 2-Bromobenzenamine | 85 | 186 | Bromo (EWG), benzenamine |
- Yield Trends : Benzenamine derivatives (e.g., 5a, 98% yield) generally exhibit higher yields than halogenated analogs (e.g., 5e, 89%), likely due to reduced steric hindrance or reactivity issues .
- Melting Points : EWGs like nitro (5i, 181°C) and chloro (5e, 189°C) increase mp compared to unsubstituted 5a (112°C). The target’s dimethoxy groups (EDGs) may lower mp relative to these analogs .
Spectral Data Comparison
Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into functional groups and electronic environments:
IR Spectroscopy
- Target Compound : Expected peaks include C=O stretch (~1650 cm⁻¹), OCH3 symmetric/asymmetric stretches (~2850–3000 cm⁻¹), and aromatic C=C (~1450–1600 cm⁻¹).
- 5e (Ev1) : Shows C-Cl stretches (550–850 cm⁻¹) and NH bending (~1612 cm⁻¹) .
- 5i (Ev2): Features NO2 asymmetric/symmetric stretches (~1350–1550 cm⁻¹) .
NMR Spectroscopy
- Target Compound : Methoxy protons (δ 3.8–4.0, singlet), aromatic protons (δ 6.5–7.5 for 3,4-dimethoxy), and cyclohexyl protons (δ 1.0–2.5).
- 5a (Ev5) : Benzenamine NH (δ ~5.0 ppm), propargyloxy C-H (δ ~4.5 ppm) .
- 5c (Ev3) : Fluorine substituents cause deshielding in adjacent protons (δ ~7.0–7.5 ppm) .
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide is a synthetic compound that incorporates a tetrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Tetrazole Ring : Known for its bioisosteric properties, often used to mimic carboxylic acids in drug design.
- Dimethoxybenzamide Moiety : Enhances lipophilicity and biological activity.
Pharmacological Potential
Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to inhibit specific enzymes involved in bacterial metabolism .
- Anti-inflammatory Effects : The anti-inflammatory potential of tetrazole derivatives has been explored in multiple studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites. This binding can inhibit enzyme function, leading to reduced cellular activity in pathogens .
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways, modulating their activity and thus influencing downstream signaling cascades .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This is achieved through a cycloaddition reaction between an azide and a nitrile.
- Attachment of the Cyclohexyl Group : Via nucleophilic substitution reactions.
- Acylation Step : To introduce the dimethoxybenzamide moiety.
These synthetic routes allow for the exploration of various derivatives that may enhance biological activity or selectivity against specific targets .
Q & A
Q. What are the common synthetic routes for preparing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-dimethoxybenzamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring. A general approach includes:
- Step 1 : Cyclohexylamine reacts with nitriles or thiourea derivatives to form the tetrazole core. For example, thiourea intermediates can be cyclized under acidic conditions (e.g., HCl) to yield 1-cyclohexyl-1H-tetrazole .
- Step 2 : The methylene bridge is introduced via alkylation. For instance, chloromethylation of the tetrazole using formaldehyde and HCl, followed by coupling with 3,4-dimethoxybenzamide via nucleophilic substitution .
- Critical Conditions : Solvent choice (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalyst selection (e.g., K₂CO₃ for alkylation) significantly impact yield. Evidence from triazole analogs suggests optimizing stoichiometry to reduce by-products .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
Q. What preliminary biological activities have been reported for structurally similar tetrazole-containing benzamides?
Tetrazole derivatives are explored for kinase inhibition and antimicrobial activity. For example:
- Fluorinated analogs (e.g., 3-fluoro-N-[(1R,3S)-3-(1H-tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide) show affinity for enzymatic targets due to electron-withdrawing substituents .
- Piperazine-containing tetrazoles exhibit enhanced solubility and bioavailability, suggesting potential for optimizing this compound’s pharmacokinetics .
Advanced Research Questions
Q. How can substituent modifications (e.g., methoxy vs. fluorine) on the benzamide moiety impact biological activity and binding affinity?
- Methoxy Groups : Enhance lipophilicity and π-π stacking with aromatic residues in target proteins. For example, 3,4-dimethoxy groups in related compounds improve binding to hydrophobic pockets .
- Fluorine Substitution : Introduced via electrophilic substitution (e.g., using Selectfluor®), fluorine increases metabolic stability and electronegativity, potentially improving target engagement .
- SAR Strategy : Systematic replacement of methoxy with halogens or bulkier groups (e.g., isopropyl) followed by enzymatic assays (e.g., IC₅₀ measurements) is recommended .
Q. What are the stability challenges of this compound under physiological conditions, and how can formulation address them?
- Hydrolysis : The tetrazole ring is susceptible to acidic hydrolysis. Accelerated stability studies (e.g., pH 1.2 buffer at 37°C) with HPLC monitoring can quantify degradation .
- Formulation Solutions : Encapsulation in liposomes or cyclodextrin complexes improves stability. Evidence from sulfonamide-triazole hybrids shows enhanced half-life using PEGylated carriers .
Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for specific targets?
- Docking Studies : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR). The cyclohexyl group may occupy hydrophobic pockets, while the benzamide forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess conformational flexibility of the tetrazole-methyl linker; rigid analogs may improve binding entropy .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies : Yields for tetrazole alkylation range from 40–75% in literature due to competing side reactions (e.g., over-alkylation).
- Resolution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity. Evidence from triazole synthesis supports this approach, achieving >80% yield .
Methodological Resources
- Synthetic Protocols : Refer to stepwise procedures for tetrazole-alkylation and benzamide coupling .
- Analytical Standards : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Safety Data : While specific MSDS is unavailable, handle tetrazoles with nitrile gloves due to potential irritancy (analogous to ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
